molecular formula C8H7Cl2F3N4 B2628047 [8-Chloro-6-(trifluoromethyl)-[1,2,4]triazolo[4,3-a]pyridin-3-yl]methanamine hydrochloride CAS No. 1052547-28-0

[8-Chloro-6-(trifluoromethyl)-[1,2,4]triazolo[4,3-a]pyridin-3-yl]methanamine hydrochloride

Cat. No. B2628047
CAS RN: 1052547-28-0
M. Wt: 287.07
InChI Key: SGKLVCXDBNCPFS-UHFFFAOYSA-N
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Description

“[8-Chloro-6-(trifluoromethyl)-[1,2,4]triazolo[4,3-a]pyridin-3-yl]methanamine hydrochloride” is a chemical compound with the CAS Number 1052547-28-0 . It has a molecular weight of 287.07 . The IUPAC name for this compound is (8-chloro-6-(trifluoromethyl)-[1,2,4]triazolo[4,3-a]pyridin-3-yl)methanamine hydrochloride .


Molecular Structure Analysis

The InChI code for this compound is 1S/C8H6ClF3N4.ClH/c9-5-1-4(8(10,11)12)3-16-6(2-13)14-15-7(5)16;/h1,3H,2,13H2;1H . This code provides a unique representation of the compound’s molecular structure.


Physical And Chemical Properties Analysis

This compound has a molecular weight of 287.07 . It should be stored at a temperature of 28 C .

Scientific Research Applications

Synthesis Techniques

Research indicates a variety of methods to synthesize derivatives of 8-Chloro-6-(trifluoromethyl)-[1,2,4]triazolo[4,3-a]pyridine. Notably, one study presents a facile one-pot synthesis of such derivatives using microwave irradiation, starting from 2,3-dichloro-5-(trifluoromethyl)pyridine and hydrazine hydrate. The resulting compounds were characterized through 1H NMR, MS, and elemental analysis, although they exhibited only weak antifungal activity (Yang et al., 2015). Similarly, another study synthesized and characterized novel sulfone derivatives containing a [1,2,4]triazolo[4,3-a]pyridine moiety, revealing good antifungal and insecticidal activities for some derivatives (Xu et al., 2017).

Chemical Structure and Analysis

Various studies have focused on elucidating the chemical structure and properties of these derivatives. One research synthesized triazolopyridines via oxidative cyclization using N-Chlorosuccinimide (NCS), characterizing the compounds using 1H NMR, 13C NMR, FTIR, MS, and X-ray diffraction. This study provided detailed crystalline structures for some of the compounds (El-Kurdi et al., 2021). Another investigation synthesized and characterized triazole pyridazine derivatives, confirming structures via NMR, IR, mass spectral studies, and single-crystal X-ray diffraction. Density functional theory (DFT) calculations were also utilized to assess the theoretical and experimental results (Sallam et al., 2021).

Biological and Pharmacological Activity

Antifungal and Antimicrobial Activity

Several compounds derived from 8-Chloro-6-(trifluoromethyl)-[1,2,4]triazolo[4,3-a]pyridine have been found to exhibit biological activities. As mentioned earlier, some derivatives showed antifungal and insecticidal activities (Xu et al., 2017). Additionally, a novel compound with a similar structure demonstrated antifungal activity against various pathogens, as determined through X-ray diffraction analysis and biological tests (Wang et al., 2018).

Herbicidal Activity

Research dating back to 2003 found that substituted N-aryl[1,2,4]triazolo[1,5-a]pyridine-2-sulfonamide compounds possessed excellent herbicidal activity across a broad spectrum of vegetation at low application rates (Moran, 2003).

Crystallographic Studies and Theoretical Calculations

There's an emphasis on characterizing the crystal structure of these compounds. For example, the crystal structure of a specific derivative was detailed, and theoretical calculations were performed to compare experimental and theoretical results, discussing frontier orbital energy and atomic net charges (Mu et al., 2015). Another study synthesized a compound, confirmed its structure by spectroscopic techniques, and performed DFT calculations, Hirshfeld surface analysis, and energy frameworks to understand molecular packing (Sallam et al., 2021).

Safety and Hazards

For safety information and potential hazards associated with this compound, please refer to the Material Safety Data Sheet (MSDS) provided by the manufacturer .

properties

IUPAC Name

[8-chloro-6-(trifluoromethyl)-[1,2,4]triazolo[4,3-a]pyridin-3-yl]methanamine;hydrochloride
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H6ClF3N4.ClH/c9-5-1-4(8(10,11)12)3-16-6(2-13)14-15-7(5)16;/h1,3H,2,13H2;1H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SGKLVCXDBNCPFS-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(C2=NN=C(N2C=C1C(F)(F)F)CN)Cl.Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H7Cl2F3N4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

287.07 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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